molecular formula C8H9NO5S B2449958 4-Methanesulfonyl-1-methoxy-2-nitrobenzene CAS No. 20945-69-1

4-Methanesulfonyl-1-methoxy-2-nitrobenzene

Cat. No.: B2449958
CAS No.: 20945-69-1
M. Wt: 231.22
InChI Key: NPQPEWSDPMSLMR-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO5S. It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene typically involves the nitration of 4-methoxy-1-methylsulfonylbenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in specialized reactors designed to handle the corrosive nature of the reagents used.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methanesulfonyl group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Methanesulfonyl-1-amino-2-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound sulfone.

Scientific Research Applications

4-Methanesulfonyl-1-methoxy-2-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biomolecules.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanesulfonyl and methoxy groups can influence the compound’s reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonyl-1-methoxybenzene: Lacks the nitro group, making it less reactive in certain redox reactions.

    4-Methanesulfonyl-2-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.

    4-Methoxy-2-nitrobenzene: Lacks the methanesulfonyl group, altering its chemical properties and applications.

Uniqueness

4-Methanesulfonyl-1-methoxy-2-nitrobenzene is unique due to the presence of all three functional groups (methanesulfonyl, methoxy, and nitro) on the benzene ring. This combination of groups imparts specific reactivity and properties that make it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-methoxy-4-methylsulfonyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQPEWSDPMSLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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